molecular formula C11H7F4N3 B14052685 1-(2,3,5,6-Tetrafluoro-4-(pyridin-3-yl)phenyl)hydrazine

1-(2,3,5,6-Tetrafluoro-4-(pyridin-3-yl)phenyl)hydrazine

Cat. No.: B14052685
M. Wt: 257.19 g/mol
InChI Key: PQVNMUTXCWKPPO-UHFFFAOYSA-N
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Description

1-(2,3,5,6-Tetrafluoro-4-(pyridin-3-yl)phenyl)hydrazine is a fluorinated organic compound with the molecular formula C11H7F4N3. This compound features a hydrazine group attached to a tetrafluorinated phenyl ring, which is further connected to a pyridine ring. The presence of multiple fluorine atoms and the pyridine moiety imparts unique chemical and physical properties to this compound, making it of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,5,6-Tetrafluoro-4-(pyridin-3-yl)phenyl)hydrazine typically involves the nucleophilic substitution of pentafluoropyridine with appropriate nucleophiles. For instance, pentafluoropyridine can react with hydrazine under basic conditions to yield the desired product. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,5,6-Tetrafluoro-4-(pyridin-3-yl)phenyl)hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Various substituted phenyl-pyridine derivatives.

    Oxidation Products: Azo compounds.

    Reduction Products: Amines.

Mechanism of Action

The mechanism of action of 1-(2,3,5,6-Tetrafluoro-4-(pyridin-3-yl)phenyl)hydrazine is largely dependent on its chemical structure. The hydrazine group can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3,5,6-Tetrafluoro-4-(pyridin-3-yl)phenyl)hydrazine is unique due to the combination of a highly fluorinated phenyl ring and a pyridine moiety, coupled with a hydrazine group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H7F4N3

Molecular Weight

257.19 g/mol

IUPAC Name

(2,3,5,6-tetrafluoro-4-pyridin-3-ylphenyl)hydrazine

InChI

InChI=1S/C11H7F4N3/c12-7-6(5-2-1-3-17-4-5)8(13)10(15)11(18-16)9(7)14/h1-4,18H,16H2

InChI Key

PQVNMUTXCWKPPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C(=C(C(=C2F)F)NN)F)F

Origin of Product

United States

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